N,2-dimethylpyridin-3-amine
Overview
Description
N,2-Dimethylpyridin-3-amine is an organic compound with the molecular formula C7H10N2 It is a derivative of pyridine, characterized by the presence of two methyl groups attached to the nitrogen and the second carbon of the pyridine ring
Mechanism of Action
Target of Action
N,2-Dimethylpyridin-3-amine, also known as 2-Dimethylaminopyridine , is a highly versatile nucleophilic catalyst for acylation reactions and esterifications . It is primarily targeted towards organic transformations like the Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, and applications in natural products chemistry .
Mode of Action
The compound interacts with its targets by acting as a catalyst. It facilitates the reaction between ammonia, a primary or secondary amine, and an acid chloride . This interaction results in the formation of amides . The compound can also be involved in the Hofmann elimination process, leading to the conversion of an amine to an alkene .
Pharmacokinetics
Its molecular weight is 1221677 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s boiling point is 464.2 K , which may also impact its bioavailability.
Result of Action
The primary result of this compound’s action is the facilitation of various organic reactions. It acts as a catalyst in these reactions, speeding up the reaction rate and increasing the yield of the desired products .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,2-Dimethylpyridin-3-amine can be synthesized through several methods. One common approach involves the amination of 2- and 4-halopyridines with dimethylamine. This reaction typically requires the presence of a catalyst such as copper iodide to achieve high yields . Another method involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide to replace the trifluoromethanesulfonyloxy group with a dimethylamino group .
Industrial Production Methods: Industrial production of this compound often employs large-scale amination processes using halopyridines and dimethylamine. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,2-Dimethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
N,2-Dimethylpyridin-3-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
N,N-Dimethylpyridin-4-amine (DMAP): A widely used catalyst in organic synthesis, particularly in esterification and acylation reactions.
2-Dimethylaminopyridine: Another derivative of pyridine with similar chemical properties and applications.
Uniqueness: N,2-Dimethylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other dimethylaminopyridine derivatives
Biological Activity
N,2-Dimethylpyridin-3-amine is a pyridine derivative with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antimicrobial and anticancer effects, alongside synthesis methods and structure-activity relationships.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula : C7H10N
- IUPAC Name : this compound
The compound features a pyridine ring substituted at the 2-position with two methyl groups and an amino group at the 3-position, which contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showcasing a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent. The compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death.
Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including colon cancer and leukemia. The mechanism involves the modulation of key signaling pathways related to cell cycle regulation and apoptosis induction.
A detailed analysis of its cytotoxic effects revealed that the compound's activity is significantly influenced by its structural characteristics. For instance, derivatives with additional methylation at the amino group showed enhanced cytotoxicity compared to non-methylated counterparts. This is likely due to increased lipophilicity and improved cellular uptake.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through structure-activity relationship studies. The following table summarizes findings from various studies on related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Two methyl groups at 2-position | Antimicrobial, Anticancer |
6-Bromo-N,2-dimethylpyridin-3-amine | Bromine substitution enhances reactivity | Stronger anticancer activity |
5-Methyl-N-methylpyridin-3-amine | Methyl substitution at 5-position | Moderate anticancer activity |
Triapine | Iron chelator with similar dimethylation | Effective against hematological cancers |
Case Studies
- Anticancer Study : A study conducted on various derivatives of this compound assessed their effects on SW480 colon cancer cells. Results indicated that compounds with multiple methyl groups exhibited IC50 values in the nanomolar range, demonstrating significant anticancer activity compared to Triapine .
- Antimicrobial Assessment : Another study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound displayed promising results with MIC values comparable to established antibiotics .
Synthesis Methods
The synthesis of this compound typically involves:
- Methylation Reaction : Using methyl iodide in the presence of a base such as sodium hydride or potassium carbonate.
- Bromination : For derivatives like 6-bromo-N,2-dimethylpyridin-3-amine, bromination can be achieved using bromine in acetic acid.
These methods allow for the efficient production of both the parent compound and its derivatives for further biological evaluation.
Properties
IUPAC Name |
N,2-dimethylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-7(8-2)4-3-5-9-6/h3-5,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLSDMWQIGIOTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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